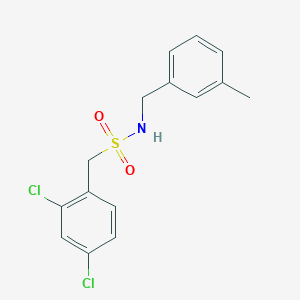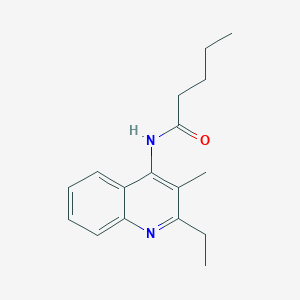
N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide
説明
N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as EMQ and is a member of the quinoline family of compounds. EMQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in several physiological and pathological processes.
科学的研究の応用
EMQ has been extensively studied for its potential therapeutic applications in various disease conditions. The most significant application of EMQ is in the treatment of cancer. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors such as EMQ have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death. EMQ has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation has been implicated in the pathogenesis of these diseases.
作用機序
EMQ exerts its pharmacological effects by inhibiting the activity of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide, an enzyme involved in DNA repair mechanisms. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibition leads to the accumulation of DNA damage in cancer cells, which enhances the efficacy of chemotherapy and radiation therapy. In neurodegenerative diseases, N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation leads to the accumulation of DNA damage and neuronal cell death. EMQ has been shown to inhibit N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation and prevent neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
EMQ has been shown to have several biochemical and physiological effects. N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibition by EMQ leads to the accumulation of DNA damage in cancer cells, which enhances the efficacy of chemotherapy and radiation therapy. EMQ has also been shown to prevent neuronal cell death in animal models of neurodegenerative diseases by inhibiting N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation. Additionally, EMQ has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
EMQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide, making it an ideal tool for studying the role of N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide in various disease conditions. EMQ has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, EMQ has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors. Additionally, EMQ may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
EMQ has several potential future directions for research. One area of interest is the development of more potent and selective N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide inhibitors. Another area of interest is the identification of new disease conditions where N-(2-ethyl-3-methyl-4-quinolinyl)pentanamide activation plays a role in the pathogenesis. EMQ has also been shown to have potential in combination therapy with other cancer treatments, and further studies are needed to optimize the dosing and scheduling of combination therapy. Finally, EMQ has been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-6-11-16(20)19-17-12(3)14(5-2)18-15-10-8-7-9-13(15)17/h7-10H,4-6,11H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYUIHIKSTYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



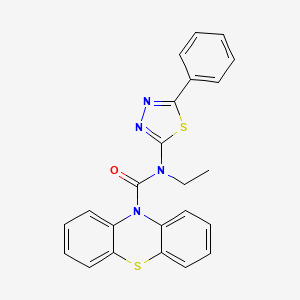
![N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4760577.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4760591.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4760598.png)
![N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B4760601.png)
![2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4760606.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4760620.png)
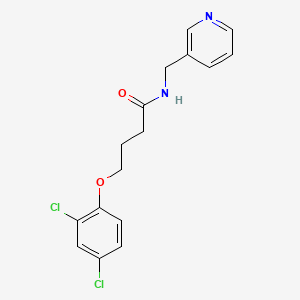
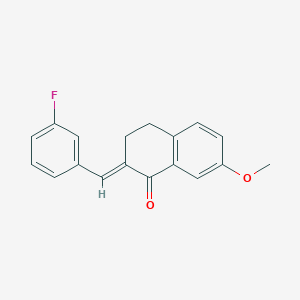
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)
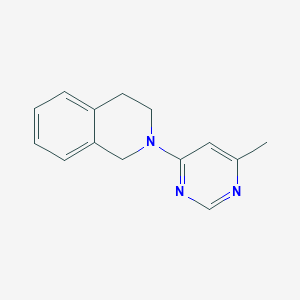
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)
